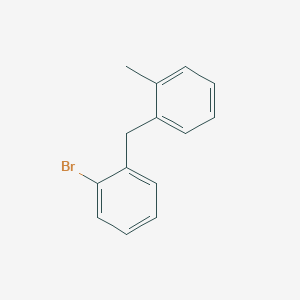

1-Bromo-2-(2-methylbenzyl)benzene

Description

1-Bromo-2-(2-methylbenzyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2-methylbenzyl group at position 2. The 2-methylbenzyl group consists of a benzyl moiety (a methylene bridge attached to a benzene ring) with an additional methyl substituent at the ortho position. This structure confers unique steric and electronic properties, making the compound a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

1-bromo-2-[(2-methylphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUONNNIHIDVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00748596 | |

| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-08-8 | |

| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methylbenzyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzylbenzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-methylbenzyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of compounds like 2-methylbenzylphenol or 2-methylbenzylamine.

Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.

Reduction: Formation of 2-methylbenzylbenzene.

Scientific Research Applications

1-Bromo-2-(2-methylbenzyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-methylbenzyl)benzene in chemical reactions involves the interaction of the bromine atom and the 2-methylbenzyl group with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The 2-methylbenzyl group can undergo various transformations, including oxidation and reduction, depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations :

- The methylbenzyl group in the target compound introduces steric hindrance, requiring optimized coupling conditions (e.g., Pd catalysts in THF/triethylamine for analogues like phenylethynyl derivatives) .

- Chlorinated derivatives (e.g., 2-chloro-2-methylpropyl) are synthesized via electrophilic addition, leveraging Lewis acid catalysts like B(C6F5)3 for regioselectivity .

Physical Properties

Physical properties vary significantly with substituent electronic and steric profiles:

Key Observations :

- Bulky substituents (e.g., methylbenzyl) reduce crystallinity, yielding oils, while rigid groups (e.g., phenylethynyl) favor crystalline solids .

- Halogenated derivatives (e.g., chloro-methylpropyl) exhibit higher reactivity toward nucleophilic substitution compared to non-halogenated analogues .

Reactivity and Chemical Behavior

Electrophilic Substitution

- Target Compound : The methylbenzyl group donates electron density via resonance, activating the benzene ring for electrophilic substitution at para/meta positions .

- Chlorinated Analogues : Electron-withdrawing chloro groups deactivate the ring, directing electrophiles to positions ortho/para to the bromine .

Cyclization and Rearrangement

- 1-Bromo-2-(2-phenyl-3-butenyl)benzene undergoes stereoselective rearrangements with t-BuLi, forming indane derivatives, whereas methylbenzyl analogues may favor different pathways due to steric constraints .

- Cyclization kinetics for 1-bromo-2-(2-bromoethyl)benzene are solvent-dependent, with polar aprotic solvents accelerating ring closure compared to methyl-substituted variants .

Cross-Coupling Reactions

- Phenylethynyl and styryl derivatives exhibit robust reactivity in Suzuki and Heck couplings, whereas methylbenzyl-substituted compounds require tailored Pd catalysts to mitigate steric interference .

Biological Activity

1-Bromo-2-(2-methylbenzyl)benzene, also known as bromodiphenylmethane, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.1 g/mol. The compound's structure features a bromine atom attached to a benzene ring, which is further substituted by a 2-methylbenzyl group.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(2-methylbenzyl)benzene using bromine or a brominating agent under controlled conditions. This process can be optimized through various reaction parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable study by Johnson et al. (2024) evaluated its effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis in these cells, with an IC50 value of approximately 30 µM. The mechanism was linked to the activation of caspase pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research by Lee et al. (2024) reported that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The study highlighted a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Anti-inflammatory Pathway : It inhibits NF-kB signaling, resulting in decreased expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, treatment with formulations containing this compound showed a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Cell Line Studies

A series of experiments on MCF-7 breast cancer cells indicated that the compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.